molecular formula C29H30NOPS B6591798 (R)-N-[(R)-[2-(Diphenylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide CAS No. 1616688-59-5

(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide

Cat. No. B6591798
CAS RN: 1616688-59-5
M. Wt: 471.6 g/mol
InChI Key: RTEPAEFPZJXJEI-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organophosphorus compound. It contains a sulfinamide group, which is a functional group with the connectivity R-S(=O)-NR’R’', and a diphenylphosphino group, which is a type of phosphine ligand often used in coordination chemistry .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the chiral centers. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Organophosphorus compounds like this one can participate in a variety of reactions. They are often used as ligands in metal-catalyzed reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solids at room temperature .

Scientific Research Applications

Asymmetric Hydrogenation

(R)-1,2-Bis(diphenylphosphino)phenylethane, a compound related to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide, has been utilized in asymmetric hydrogenation processes. Rhodium complexes of this phosphine have shown effectiveness in catalyzing asymmetric hydrogenation with optical yields up to 88% (Brown & Murrer, 1982).

Synthesis of Aziridines

The Michael type additions of diphenyl N-unsubstituted sulfimide to various electrophilic olefins have been studied. This reaction has implications for the synthesis of aziridines and enaminoketones. Optically active acylaziridines were produced using this method, demonstrating the utility of related compounds in organic synthesis (Furukawa et al., 1980).

Preparation of Bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines

Compounds similar to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide have been utilized in the synthesis of bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines. These are significant in the formation of various complexes and have implications in spectroscopy and phosphorus chemistry (Keat et al., 1970).

Negishi Alkyl-Aryl Cross-Coupling Catalysis

3-Diphenylphosphino-2-(diphenylphoshino)methyl-2-methylpropyl acetate, a ligand structurally related to the query compound, has been used effectively in Negishi alkyl-aryl cross-coupling reactions catalyzed by Rh. This highlights the potential utility of similar compounds in facilitating complex organic reactions (Ejiri et al., 2010).

Enantioselective Inclusion

Crystalline dipeptides related to the query compound have been shown to include various sulfoxides with high enantioselectivity. This demonstrates the compound's potential utility in enantioselective processes (Akazome et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its use. As a ligand in a metal-catalyzed reaction, it would likely bind to the metal center and influence the reactivity of the metal .

Safety and Hazards

Like many organophosphorus compounds, this compound could potentially be toxic. Proper safety precautions should be taken when handling it .

Future Directions

The use of organophosphorus compounds in catalysis is a very active area of research. Future directions could include the development of new catalysts and the exploration of new reactions .

properties

IUPAC Name

N-[(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEPAEFPZJXJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide

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